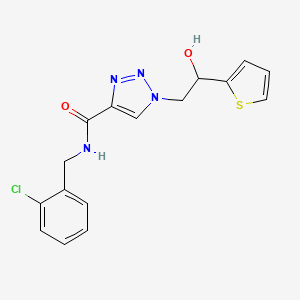

![molecular formula C13H12Cl2N2O2S B2964670 Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate CAS No. 944691-60-5](/img/structure/B2964670.png)

Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

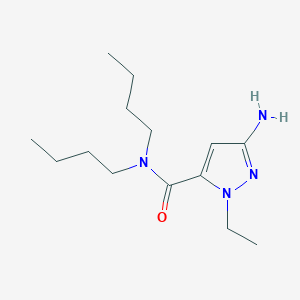

Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate is a derivative of diclofenac, which is considered one of the best drugs used as an anti-inflammatory agent . This compound is part of a group of new diclofenac derivatives that have been synthesized and contain bioactive moieties, such as triazole, oxadiazole, and thiadiazol .

Synthesis Analysis

The synthesis of new diclofenac derivatives, including this compound, was encouraged by the biological importance of diclofenac, such as its anti-inflammatory and antimicrobial activities . The starting materials for the synthesis were ethyl-[2-(2,6-dichloroanilino)phenyl]acetate (I) and [2-(2,6-dichloroanilino)phenyl]acetic acid hydrazide (II), prepared according to previous procedures .Molecular Structure Analysis

The molecular formula of this compound is C10H9Cl2NO3 . Its average mass is 262.089 Da and its monoisotopic mass is 260.995941 Da .Applications De Recherche Scientifique

Molecular Docking and Glucosidase Inhibition

One significant application involves the synthesis and evaluation of novel N-arylthiazole-2-amines and Ethyl 2-[aryl(thiazol-2-yl)amino]acetates for their α-glucosidase and β-glucosidase inhibition activities. Among these compounds, some showed high percentage inhibition towards the enzymes, with one compound exhibiting notably higher inhibition towards α-glucosidase compared to the standard acarbose. Molecular docking studies further revealed the bonding modes of these compounds to the enzyme’s active sites via amino and acetate groups, suggesting their potential as therapeutic agents in managing diseases like diabetes (Babar et al., 2017).

Antimicrobial Activity

Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate related compounds have also been synthesized and evaluated for their antimicrobial properties. Research into the synthesis of thiazole derivatives has shown good in vitro antiamoebic activity against Acanthamoeba polyphaga, with certain compounds displaying comparable activity to commercial antifungal agents. This suggests their potential application in developing new antimicrobial agents (Shirai et al., 2013).

Mécanisme D'action

Target of Action

Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate is a derivative of diclofenac, which is known to primarily target the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

The compound interacts with its targets, the COX-1 and COX-2 enzymes, by binding to their active sites . This binding inhibits the enzymes’ ability to convert arachidonic acid into prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid into prostaglandins. This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation and pain .

Pharmacokinetics

Diclofenac is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine . These properties may impact the bioavailability of the compound, but specific studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, the compound reduces the signaling of pain and inflammation at the cellular level .

Propriétés

IUPAC Name |

ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2S/c1-2-19-12(18)6-9-7-20-13(16-9)17-11-4-3-8(14)5-10(11)15/h3-5,7H,2,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUBXOMAPIGSKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

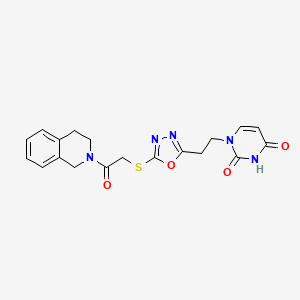

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2964590.png)

![3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2964596.png)

![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2964599.png)

![1,2-Di[3-(benzyloxy)benzylidene]hydrazine](/img/structure/B2964600.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2964604.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2964605.png)

![(2-Chlorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2964608.png)

![3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2964610.png)